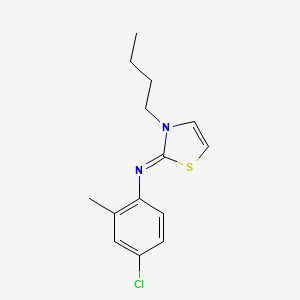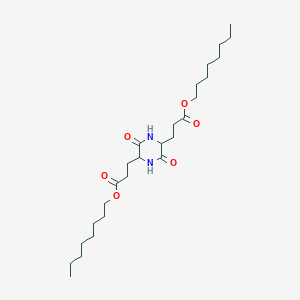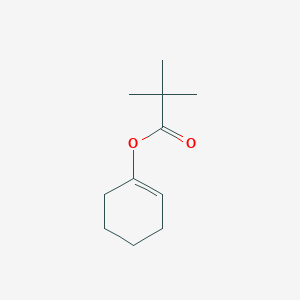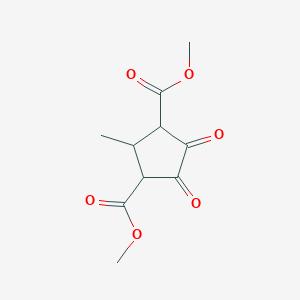
1,3-Cyclopentanedicarboxylic acid, 2-methyl-4,5-dioxo-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentanedicarboxylic acid, 2-methyl-4,5-dioxo-, dimethyl ester is an organic compound with a complex structure that includes a five-membered cyclopentane ring, two ester groups, and two ketone groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentanedicarboxylic acid, 2-methyl-4,5-dioxo-, dimethyl ester typically involves the esterification of 1,3-Cyclopentanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentanedicarboxylic acid, 2-methyl-4,5-dioxo-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
1,3-Cyclopentanedicarboxylic acid, 2-methyl-4,5-dioxo-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentanedicarboxylic acid, 2-methyl-4,5-dioxo-, dimethyl ester involves its interaction with specific molecular targets and pathways. The ester and ketone groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclopentanedicarboxylic acid, 4-oxo-, 1,2-dimethyl ester: Similar structure but with different substitution patterns.
Cyclopentanecarboxylic acid: Lacks the ester and ketone groups, resulting in different chemical properties.
Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester: More complex structure with additional functional groups.
Uniqueness
1,3-Cyclopentanedicarboxylic acid, 2-methyl-4,5-dioxo-, dimethyl ester stands out due to its unique combination of ester and ketone groups within a cyclopentane ring.
Properties
CAS No. |
61928-75-4 |
|---|---|
Molecular Formula |
C10H12O6 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
dimethyl 2-methyl-4,5-dioxocyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C10H12O6/c1-4-5(9(13)15-2)7(11)8(12)6(4)10(14)16-3/h4-6H,1-3H3 |
InChI Key |
QEYJSIOALPWKSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C(=O)C1C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


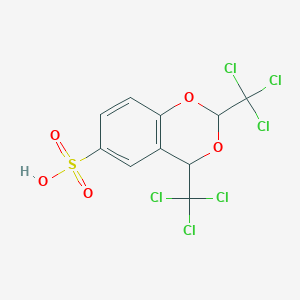
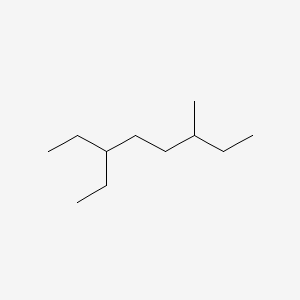
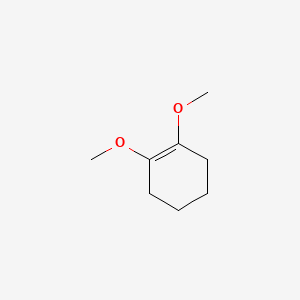
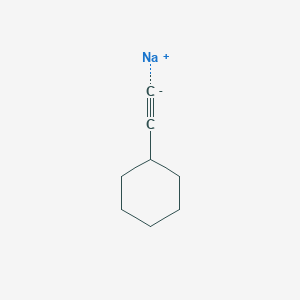
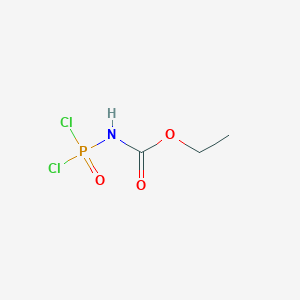
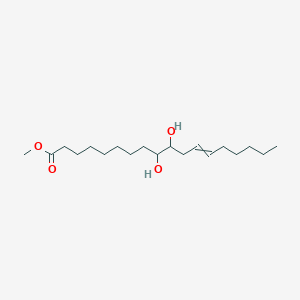
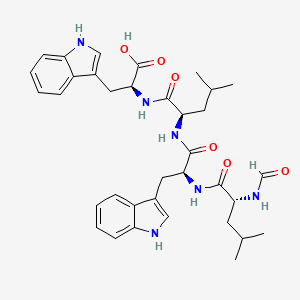
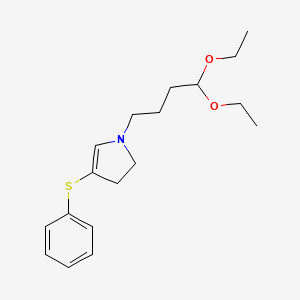
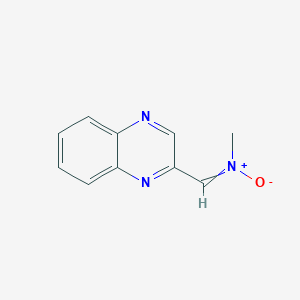
![N-[3-(2,6-Dimethylbenzoyl)phenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14562607.png)
![N,N'-(Ethane-1,2-diyl)bis[N-cyclohexyl-2-(octane-1-sulfonyl)acetamide]](/img/structure/B14562610.png)
